Antibacterial Potency: Epelmycin B MICs Against Key Gram-Positive Pathogens Compared to Aclarubicin and Doxorubicin
Epelmycin B demonstrates significantly greater in vitro antibacterial potency than the clinical anthracyclines aclarubicin (ACM-A) and doxorubicin (ADM) against multiple Gram-positive species. For instance, against Staphylococcus aureus FDA 209P, the MIC of Epelmycin B is 0.78 µg/mL, compared to 6.25 µg/mL for both ACM-A and ADM, representing an 8-fold increase in potency [1]. This pattern of superior activity is consistent across Bacillus subtilis (0.39 vs. 3.13 µg/mL) and Micrococcus luteus (0.39 vs. 1.57 µg/mL) [1]. Even against Mycobacterium smegmatis, Epelmycin B (0.78 µg/mL) is twice as potent as doxorubicin (1.57 µg/mL) [1].
| Evidence Dimension | Antimicrobial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.78 µg/mL (S. aureus FDA 209P); 0.39 µg/mL (B. subtilis ATCC 6633); 0.39 µg/mL (M. luteus ATCC 9341); 0.78 µg/mL (M. smegmatis ATCC607) |
| Comparator Or Baseline | Aclarubicin (ACM-A): 6.25, 3.13, 1.57, 0.78 µg/mL respectively; Doxorubicin (ADM): 6.25, 3.13, 1.57, 1.57 µg/mL respectively |
| Quantified Difference | 8-fold more potent than ACM-A and ADM vs. S. aureus; 8-fold vs. B. subtilis; 4-fold vs. M. luteus; 2-fold vs. M. smegmatis (compared to ADM) |
| Conditions | Broth-dilution method against standardized ATCC reference strains |
Why This Matters
For researchers investigating novel anti-staphylococcal agents or exploring anthracycline repurposing beyond oncology, Epelmycin B offers a potency advantage that is not present in the more widely available comparator anthracyclines.
- [1] Johdo O, Watanabe Y, Ishikura T, Yoshimoto A, Naganawa H, Sawa T, Takeuchi T. Anthracycline metabolites from Streptomyces violaceus A262. II. New anthracycline epelmycins produced by a blocked mutant strain SU2-730. J Antibiot (Tokyo). 1991 Oct;44(10):1121-9. Table 5. PMID: 1955395. View Source
